molecular formula C8H10N2O3 B8759845 Methyl 5-methoxy-3-methylpyrazine-2-carboxylate

Methyl 5-methoxy-3-methylpyrazine-2-carboxylate

Cat. No. B8759845
M. Wt: 182.18 g/mol
InChI Key: GHOSQYZAQROSOP-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a solution of methyl 5-methoxy-3-methylpyrazine-2-carboxylate (5.1 g, 28.0 mmol) in MeOH (50 mL) was added sodium hydroxide 1.0 N solution (30.8 mL, 30.8 mmol). The reaction was heated to 40° C. for 2 h. The reaction mixture was concentrated, diluted with water and pH adjusted to 4. The solid that precipitated was filtered and dried. The remaining acidic solution was extracted with EtOAc and DCM. The combined organics were dried with Na2SO4, and concentrated in vacuo to give another batch of solid. The solids were combined and dried to give 5-methoxy-3-methylpyrazine-2-carboxylic acid (4.5 g, 96% yield). 1H NMR (300 MHz, DMSO-d6) δ 13.00 (br. s., 1H), 8.18 (s, 1H), 3.96 (s, 3H), 2.67 (s, 3H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
30.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:4]=[C:5]([CH3:13])[C:6]([C:9]([O:11]C)=[O:10])=[N:7][CH:8]=1.[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[N:4]=[C:5]([CH3:13])[C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
COC=1N=C(C(=NC1)C(=O)OC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
30.8 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
CUSTOM
Type
CUSTOM
Details
The solid that precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The remaining acidic solution was extracted with EtOAc and DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give another batch of solid
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1N=C(C(=NC1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.